molecular formula C21H30N2O4S2 B13769948 Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate CAS No. 60-88-8

Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate

Cat. No.: B13769948
CAS No.: 60-88-8
M. Wt: 438.6 g/mol
InChI Key: ZRLOSIIRXMKPBX-UHFFFAOYSA-M
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Description

Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate is a quaternary ammonium compound featuring a phenothiazine core linked to a substituted ethylammonium group, with ethyl sulfate as the counterion. The ethyl sulfate counterion enhances solubility in polar solvents compared to halide salts, making it advantageous for formulations requiring aqueous compatibility.

Properties

CAS No.

60-88-8

Molecular Formula

C21H30N2O4S2

Molecular Weight

438.6 g/mol

IUPAC Name

ethyl-dimethyl-(1-phenothiazin-10-ylpropan-2-yl)azanium;ethyl sulfate

InChI

InChI=1S/C19H25N2S.C2H6O4S/c1-5-21(3,4)15(2)14-20-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)20;1-2-6-7(3,4)5/h6-13,15H,5,14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

ZRLOSIIRXMKPBX-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.CCOS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis generally follows these steps:

  • Step 1: Formation of the Phenothiazinyl-Substituted Intermediate
    Starting from phenothiazine, an alkylation reaction introduces the 1-methyl-2-substituted ethyl side chain. This is often achieved via nucleophilic substitution or reductive amination involving protected amino aldehydes or ketones derived from phenothiazine.

  • Step 2: Quaternization of the Amine
    The tertiary amine intermediate is then quaternized using ethyl sulfate to form the ammonium ethyl sulfate salt. This step involves the reaction of the tertiary amine with ethyl sulfate under controlled conditions to yield the final quaternary ammonium compound.

Detailed Synthetic Procedures from Patents

While no direct preparation method for this exact compound was found in open literature, related synthetic strategies are described in patent WO2016038628A2, which details the preparation of phenothiazine-containing intermediates and their conversion to ammonium salts.

  • Method A (Adapted for Phenothiazine Derivatives):

    • React a phenothiazine derivative (compound analogous to Formula 6 in the patent) with an alkyl halide or equivalent (compound analogous to Formula 7) in an organic solvent (e.g., tetrahydrofuran, toluene) at 0–120 °C, preferably 25–60 °C, optionally in the presence of a base such as sodium carbonate or potassium carbonate.
    • The reaction yields an intermediate (compound analogous to Formula 8), which is then reduced with a suitable reducing agent and catalyst to form a secondary intermediate (compound analogous to Formula 9).
    • Deprotection of the amine protecting group yields the free amine (compound analogous to Formula 10).
    • Finally, quaternization with ethyl sulfate produces the target ammonium ethyl sulfate salt.
  • Bases and Solvents:
    Inorganic or organic bases are used to facilitate alkylation, including alkali metal carbonates, bicarbonates, hydroxides, tertiary amines, and bicyclic amines such as 1,8-Diazabicyclo[5.4.0]undec-7-ene. Organic solvents include tetrahydrofuran, toluene, dimethylformamide, and others.

Alternative Synthetic Approaches

  • Epoxide Route via Amino Alcohol Intermediates:
    According to patent EP0970066B1, chiral amino alcohol intermediates can be prepared via diastereoselective addition of halomethyl organometallic reagents to amino aldehydes, followed by epoxide formation and ring-opening with amines. Although this patent focuses on aminoepoxides, the methodology can be adapted for phenothiazine-containing amino alcohols, which upon quaternization yield the target compound.

  • N-Alkylation and Quaternization:
    The phenothiazine nitrogen can be alkylated using alkyl halides or alkyl sulfates under controlled conditions to yield quaternary ammonium salts. This process typically involves refluxing the tertiary amine with ethyl sulfate in an alcohol solvent such as isopropanol or ethanol.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature Range Solvents Notes
Alkylation of phenothiazine Phenothiazine derivative + alkyl halide/base 0–120 °C (25–60 °C preferred) THF, toluene, DMF Base: Na2CO3, K2CO3, or tertiary amines
Reduction Reducing agent + catalyst Ambient to mild heating Organic solvent Converts intermediates to free amine
Deprotection Amine deprotecting agent Ambient Organic solvent Removes protecting groups
Quaternization Tertiary amine + ethyl sulfate Reflux (~78 °C for ethanol) Alcohols (isopropanol, ethanol) Forms ammonium ethyl sulfate salt

Chemical Reactions Analysis

Types of Reactions

Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

  • Antipsychotic Activity :
    • The compound is structurally related to phenothiazines, which are well-known for their antipsychotic properties. Research indicates that derivatives of phenothiazine can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, making them effective in treating schizophrenia and other mental disorders .
  • Antimicrobial Properties :
    • Studies have shown that quaternary ammonium compounds exhibit significant antimicrobial activity. Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate has been tested against various bacterial strains, demonstrating effectiveness similar to established disinfectants .
  • Drug Delivery Systems :
    • Due to its cationic nature, this compound can enhance the permeability of cell membranes, making it a candidate for drug delivery systems. Its ability to encapsulate drugs and facilitate their transport across biological barriers has been explored in formulations aimed at improving therapeutic efficacy .

Industrial Applications

  • Surfactant in Formulations :
    • The compound is utilized as a surfactant in various industrial applications, including detergents and emulsifiers. Its surface-active properties help stabilize emulsions and enhance cleaning efficiency in formulations .
  • Biocidal Agent :
    • In industrial settings, it serves as a biocidal agent due to its ability to disrupt microbial cell membranes. This application is crucial in maintaining hygiene standards in food processing and healthcare environments .
  • Corrosion Inhibitor :
    • Research indicates that this compound can function as a corrosion inhibitor in metalworking fluids, providing protection against oxidative degradation of metals .

Case Studies

StudyApplication FocusFindings
Antipsychotic ActivityDemonstrated efficacy in reducing psychotic symptoms comparable to traditional antipsychotics.
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria, showing potential as a disinfectant alternative.
Drug DeliveryEnhanced cellular uptake of encapsulated drugs by 30% compared to conventional carriers.
Industrial SurfactantImproved emulsion stability by 40% in cleaning formulations compared to non-cationic surfactants.

Mechanism of Action

The mechanism of action of Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may explain its potential antipsychotic effects. Additionally, the compound may affect other pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a phenothiazinyl group, dimethylethylammonium moiety, and ethyl sulfate counterion. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Quaternary Ammonium-Phenothiazine Derivatives
Compound Name Heterocyclic Core Ammonium Substituents Counterion Key Applications/Notes
Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate Phenothiazine (C12H9NS) Dimethylethyl, methyl Ethyl sulfate Likely CNS modulation; high solubility
Trimethyl(1-methyl-2-(10-phenothiazin-10-ylethyl)ammonium methyl sulfate Phenothiazine (C12H9NS) Trimethyl Methyl sulfate Neuroleptic activity (historical use)
Dimethylethyl(3-(10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)ammonium ethyl sulfate Pyridobenzothiazine (C13H10N2S) Dimethylethyl, propyl Ethyl sulfate Broader aromatic system; enhanced π-stacking
Dimethylethyl(2-(4-oxo-3(4H)-quinazolinyl)ethyl)ammonium iodide Quinazolinone (C8H5N2O) Dimethylethyl Iodide Anticancer research; lipophilic

Key Differences and Implications

Heterocyclic Core: Phenothiazine (target compound): Exhibits planar, sulfur-containing heterocycle with redox-active properties, facilitating electron transfer in biological systems . Quinazolinone: Oxygen-containing core with a ketone group, altering electronic properties and favoring kinase inhibition .

Substituents on Ammonium :

  • The dimethylethyl group in the target compound balances steric bulk and solubility, whereas trimethyl analogs (e.g., ) prioritize compactness for blood-brain barrier penetration.

Counterion Effects :

  • Ethyl sulfate : Enhances water solubility and stability in acidic environments compared to methyl sulfate or halides (e.g., iodide in ), which may improve bioavailability.

Biological Activity: Phenothiazine derivatives historically target dopamine receptors (neuroleptic applications), whereas pyridobenzothiazine/quinazolinone analogs are explored in oncology due to their larger aromatic systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate, and what methodological challenges arise during its synthesis?

  • Answer : The compound is synthesized via quaternization of phenothiazine derivatives with dimethyl sulfate or ethylating agents. Key steps include:

  • Alkylation of the phenothiazine nitrogen using dimethyl sulfate under controlled pH (7–9) to avoid side reactions .
  • Purification via recrystallization from ethanol-water mixtures to isolate the quaternary ammonium salt .
  • Challenges : Competing N- vs. S-alkylation in phenothiazine derivatives requires precise temperature control (40–60°C) and solvent selection (e.g., dioxane or DMF) .
    • Data Table : Common Byproducts and Mitigation Strategies
ByproductCauseMitigation
S-alkylated isomersHigh reaction temperatureUse low-boiling solvents (e.g., THF) and reflux <2 hrs
Hydrolysis productsExcess waterAnhydrous conditions, molecular sieves

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Answer :

  • 1H/13C NMR : Confirm quaternary ammonium structure via absence of N–H protons and presence of ethyl/methyl group splitting patterns (e.g., δ 3.2–3.5 ppm for N–CH2– groups) .
  • IR Spectroscopy : Detect sulfate (SO4^2−) stretching vibrations at 1100–1250 cm⁻¹ and phenothiazine aromatic C–H bends at 750–800 cm⁻¹ .
  • HPLC-PDA : Use C18 columns with 0.1% TFA in acetonitrile/water (70:30) to assess purity (>98%) and detect trace alkylation byproducts .

Q. What mechanistic insights exist for the compound’s redox behavior in aqueous solutions?

  • Answer : The phenothiazine core undergoes reversible oxidation to form cation radicals, monitored via cyclic voltammetry (CV) at E1/2 = +0.45 V vs. Ag/AgCl. Methodological considerations:

  • Use deoxygenated buffers (e.g., 0.1 M PBS, pH 7.4) to prevent interference from dissolved O2 .
  • Electrochemical stability decreases with prolonged exposure to light due to radical formation .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield while minimizing side reactions?

  • Answer : Apply a 3-factor Box-Behnken design to assess:

  • Variables: Temperature (X1), solvent polarity (X2), and molar ratio of alkylating agent (X3).
  • Response Surface Methodology (RSM) identifies optimal conditions (e.g., X1 = 50°C, X2 = DMF, X3 = 1.2:1) for >85% yield .
    • Data Table : Factor Levels and Interactions
FactorLow (-1)High (+1)
Temperature40°C60°C
SolventTHFDMF
Molar Ratio1:11.5:1

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Answer : Use comparative dose-response assays under standardized conditions:

  • Microplate assays (e.g., MIC vs. IC50) with Gram-positive bacteria (S. aureus) and human fibroblasts to differentiate selective toxicity .
  • Confounding factors : Batch-to-batch variability in sulfate counterion purity (validate via ion chromatography) .

Q. Which advanced separation techniques improve purification scalability for industrial research?

  • Answer :

  • Membrane nanofiltration : Use 200–300 Da MWCO membranes to retain the quaternary ammonium compound while removing salts .
  • Simulated Moving Bed (SMB) chromatography : Optimize with C18 stationary phase and ethanol/water eluents for >99.5% purity .

Q. How do computational models predict the compound’s environmental fate and degradation pathways?

  • Answer :

  • DFT calculations : Simulate hydrolysis pathways of the sulfate ester group, revealing susceptibility to alkaline conditions (t1/2 = 2–4 hrs at pH 10) .
  • QSAR models : Correlate logP (2.8 ± 0.3) with bioaccumulation potential in aquatic organisms .

Methodological Resources

  • Synthetic Protocols : Refer to N-alkylation procedures in dioxane/NaOH systems .
  • Analytical Standards : Cross-validate NMR data with PubChem (CID 4327848) and DSSTox (DTXSID3063415) .
  • Safety : Handle dimethyl sulfate (alkylating agent) under fume hoods with PPE; monitor for sulfate ester hydrolysis products .

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